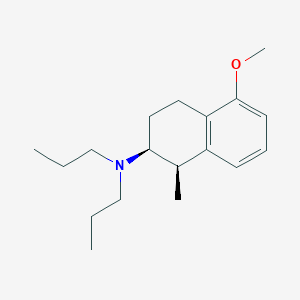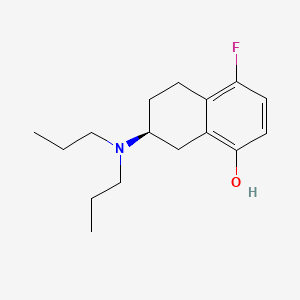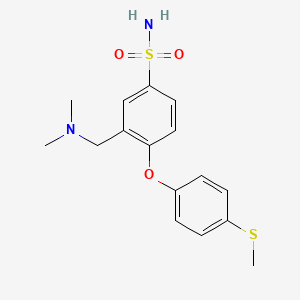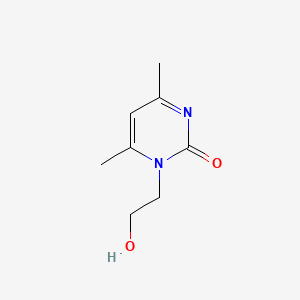
2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-
Übersicht
Beschreibung
Compounds like “2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has at least two different elements as part of its ring . They are used in a wide range of applications, including as intermediates in pharmaceutical manufacturing .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as X-ray diffraction . The exact structure would depend on the specific compound and its substituents.Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. Some general properties of similar compounds include their solubility in water and their melting points .Wissenschaftliche Forschungsanwendungen
Regeneration Stimulant
Xymedon has been found to stimulate tissue regeneration and wound healing . It has been used in studies on Girardia tigrina planarians, a model organism for studying regeneration . The study revealed that Xymedon is not toxic for these planarians and does not cause their death even when its concentration is gradually increased in the solution .
Hepatoprotective Agent
Xymedon has been shown to have hepatoprotective effects . It has been used as a treatment for liver disorders, with its hepatoprotective action being demonstrated in recent research . This makes it a potential candidate for the development of new medicines for liver treatment and recovery .
Immunostimulant
In addition to its regenerative and hepatoprotective properties, Xymedon also has immunostimulating effects . This means it can potentially boost the immune system, making it a valuable tool in the field of immunology .
Anti-apoptotic Agent
Xymedon has been found to have an antiapoptotic effect, significantly reducing the number of annexin-positive cells and apoptotic markers . This suggests that it could be used in the treatment of conditions characterized by excessive apoptosis .
Cytoprotective Agent
Xymedon and its derivative with L-ascorbic acid have been shown to exert a cytoprotective effect, reducing apoptotic changes in cells . This could make it a valuable tool in the treatment of diseases characterized by cell damage .
Enhancer of Antiapoptotic Effect
The conjugation of Xymedon with L-ascorbic acid has been shown to significantly enhance its antiapoptotic effect . This suggests that it could be used in combination with other compounds to enhance their therapeutic effects .
Wirkmechanismus
Target of Action
Xymedon, also known as “2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-”, “Ximedon”, or “Xymedone”, primarily targets neurons . It is suggested that neurons are likely to be the primary target of Xymedon, and the possibility of these neurons entering post-traumatic apoptosis under its action decreases .
Mode of Action
Xymedon interacts with its targets, the neurons, by reducing the likelihood of them entering post-traumatic apoptosis . This interaction results in changes that contribute to the antiapoptotic effect of Xymedon, which is considered a key mechanism for the realization of its hepatoprotective effect .
Biochemical Pathways
Xymedon affects key biochemical processes at the cellular and sub-cellular levels, such as activating adenylate cyclase, which ultimately leads to cAMP’s fast accumulation in a cell, leading to better metabolism, primarily protein biosynthesis . This influence on key pathways of apoptosis contributes to the hepatoprotective effect of Xymedon .
Result of Action
The molecular and cellular effects of Xymedon’s action are primarily observed in its antiapoptotic effect. Xymedon and its derivative with L-ascorbic acid exert an antiapoptotic effect, significantly reducing the number of annexin-positive cells and apoptotic markers . This cytoprotective effect is realized by reducing apoptotic changes in cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKVZOMORMUTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933048 | |
| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl- | |
CAS RN |
14716-32-6 | |
| Record name | 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xymedon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYMEDON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PRF0R9JSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)
![7-(2-Chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[4,5]pyrido[3,2,1-ij]cyclopenta[c]quinoline-2-carboxylic acid](/img/structure/B1683354.png)
![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)
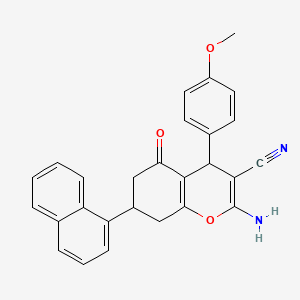
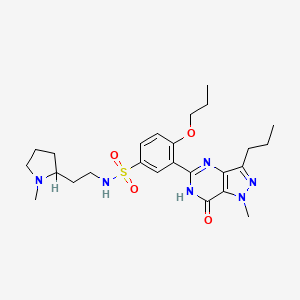

![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)
![2-[[4-(3,4-Dichlorophenyl)thiazol-2-yl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B1683368.png)
